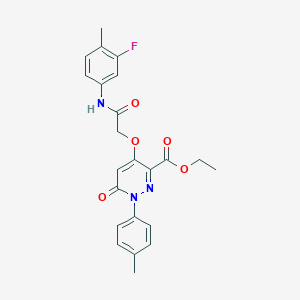

![molecular formula C21H14FN3S B2684002 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 688792-64-5](/img/structure/B2684002.png)

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline is a chemical compound that has been used in various scientific research applications. It is a potent inhibitor of protein kinases, which makes it a valuable tool in the study of signal transduction pathways. The compound has been synthesized using different methods and has shown promising results in various studies.

科学的研究の応用

Synthesis of Benzimidazo[1,2-c]quinazolines

Benzimidazo[1,2-c]quinazolines can be synthesized from N-Cyanobenzimidazoles via double C—H functionalizations . This process is mediated by peroxides under metal-free conditions without any additives . The 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in this process.

Insecticidal and Fungicidal Activities

The benzimidazo[1,2-c]quinazoline compounds display significant insecticidal and fungicidal activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used as an active ingredient in insecticides and fungicides.

CuI-Catalyzed Ullmann N-Arylation

A series of functionalized benzimidazo[1,2-c]quinazoline derivatives was obtained in excellent yields under mild conditions through a CuI-catalyzed Ullmann N-arylation . The 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in this process.

Anticancer Research

Benzimidazo[1,2-c]quinazolines have shown promising biological activities, such as anticancer . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in anticancer research.

Antiviral Research

Benzimidazo[1,2-c]quinazolines have also shown antiviral activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in antiviral research.

Anti-Inflammatory Research

Benzimidazo[1,2-c]quinazolines have shown anti-inflammatory activities . Therefore, 6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline could potentially be used in anti-inflammatory research.

作用機序

Target of Action

Similar benzimidazoquinazoline compounds have been found to target vegfr2, a receptor tyrosine kinase involved in angiogenesis .

Mode of Action

6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline, like other benzimidazoquinazolines, is believed to interact with its targets through hydrogen bonding and hydrophobic interactions . The benzimidazole scaffold occupies the hinge region of the target protein, while the central aromatic ring occupies a hydrophobic region adjacent to the hinge region .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar benzimidazoquinazoline compounds have been found to exhibit physicochemical and pharmacokinetics properties within the acceptable range for human usage .

Result of Action

Similar compounds have been found to induce apoptotic cell death in cancer cell lines through the activation of certain caspases and the tumor suppressor p53 .

Action Environment

Similar compounds have been found to be effective ph sensors in the acidic environment, particularly in the range of ph 3, which is extended to ph 6 upon the addition of metal cations .

特性

IUPAC Name |

6-[(2-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3S/c22-16-9-3-1-7-14(16)13-26-21-24-17-10-4-2-8-15(17)20-23-18-11-5-6-12-19(18)25(20)21/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHJCFSZRLIARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)

![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide](/img/structure/B2683925.png)

![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)

![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)

![4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2683938.png)

![2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2683940.png)

![4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2683941.png)